N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide
Overview
Description
N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide, also known as MDPV, is a synthetic cathinone that has gained significant attention in recent years due to its potential use as a recreational drug. However, MDPV also has significant scientific research applications, particularly in the fields of neuroscience and pharmacology.
Scientific Research Applications
N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide has been used extensively in scientific research, particularly in studies related to its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, and may also affect the levels of other neurotransmitters such as norepinephrine and serotonin.
Mechanism of Action
N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide works by binding to the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this process, this compound increases the levels of dopamine in the brain, leading to a range of physiological and psychological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of effects on the body, including increased heart rate, elevated blood pressure, and hyperthermia. It can also cause a range of psychological effects, including euphoria, increased energy, and heightened alertness.
Advantages and Limitations for Lab Experiments
N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide has several advantages for use in laboratory experiments, including its potency and selectivity for the dopamine transporter. However, it also has several limitations, including its potential for abuse and the lack of long-term safety data.
Future Directions
There are several potential future directions for research on N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide, including further studies on its effects on the central nervous system, investigations into its potential as a treatment for certain psychiatric disorders, and the development of new analogs and derivatives with improved selectivity and safety profiles.
In conclusion, while this compound has gained notoriety as a recreational drug, it also has significant scientific research applications. Further research on this compound and its derivatives has the potential to yield important insights into the workings of the central nervous system and the development of new treatments for a range of psychiatric disorders.
properties
IUPAC Name |
N-[2-[[2-(cyclopropanecarbonylamino)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-30-20-10-16(18(12-22(20)32-3)26-24(28)14-5-6-14)9-17-11-21(31-2)23(33-4)13-19(17)27-25(29)15-7-8-15/h10-15H,5-9H2,1-4H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSCGFYQAZZCDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2NC(=O)C3CC3)OC)OC)NC(=O)C4CC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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